molecular formula C11H15ClO B13114705 1-(tert-Butyl)-3-chloro-2-methoxybenzene

1-(tert-Butyl)-3-chloro-2-methoxybenzene

Cat. No.: B13114705
M. Wt: 198.69 g/mol
InChI Key: BCHKWMQVXWTQMV-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-chloro-2-methoxybenzene is an organic compound with a molecular formula of C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-3-chloro-2-methoxybenzene typically involves the alkylation of 3-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with the aromatic ring of 3-chloro-2-methoxybenzene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-3-chloro-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tert-butyl group.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the chlorine atom with a methoxy group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the compound.

Major Products

    Substitution: 1-(tert-Butyl)-3-methoxy-2-methoxybenzene.

    Oxidation: 1-(tert-Butyl)-3-chloro-2-formylbenzene or 1-(tert-Butyl)-3-chloro-2-carboxybenzene.

    Reduction: 1-(tert-Butyl)-3-methoxybenzene.

Scientific Research Applications

1-(tert-Butyl)-3-chloro-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-chloro-2-methoxybenzene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-3-chloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1-(tert-Butyl)-3-chloro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(tert-Butyl)-3-chloro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(tert-Butyl)-3-chloro-2-methoxybenzene is unique due to the presence of the methoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the tert-butyl, chlorine, and methoxy groups provides a distinct reactivity profile compared to other similar compounds.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-tert-butyl-3-chloro-2-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3

InChI Key

BCHKWMQVXWTQMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)OC

Origin of Product

United States

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